Ortho-Mirabegron is derived from mirabegron, which was first approved by the United States Food and Drug Administration in 2012. The compound falls under the classification of sympathomimetic agents, specifically designed to target the adrenergic receptors involved in bladder function . The molecular formula for ortho-Mirabegron is with a molecular weight of 438.54 g/mol .
The synthesis of ortho-Mirabegron involves several key steps that optimize yield and purity. A notable method begins with the reaction of 4-nitrophenylethylamine with specific intermediates in the presence of solvents, bases, and catalysts. This process typically includes:
This multi-step synthesis is crucial for achieving high purity levels necessary for pharmaceutical applications.
Ortho-Mirabegron features a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The structural representation includes:
The compound exhibits chirality due to the presence of chiral centers, which can influence its biological activity and interaction with receptors .
Ortho-Mirabegron undergoes various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are optimized for temperature, pH levels, and solvent choice to enhance yield and specificity of products .
The mechanism of action for ortho-Mirabegron involves its selective binding to beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon activation, these receptors mediate relaxation of the detrusor muscle, leading to increased bladder capacity and reduced urgency associated with overactive bladder syndrome. This action contrasts with traditional antimuscarinic therapies that often have broader side effects due to their non-selective nature .
Ortho-Mirabegron appears as a white amorphous powder. It has a melting point range between 138°C and 140°C, indicating its stability under standard storage conditions .
The compound is characterized by its solubility profile:
These properties are essential for its formulation in pharmaceutical preparations, influencing how it is delivered in therapeutic contexts .
Ortho-Mirabegron is primarily utilized in clinical settings for managing overactive bladder syndrome. Its selective action on beta-3 adrenergic receptors provides an alternative treatment option for patients who may experience adverse effects from traditional antimuscarinic medications. Ongoing research continues to explore its efficacy in various populations, including older adults who may benefit from its favorable side effect profile compared to conventional therapies .
MicroED analysis revolutionized the structural characterization of ortho-Mirabegron, a compound historically refractory to single-crystal X-ray diffraction due to its inherent flexibility and nanocrystalline morphology. This technique revealed a triclinic (P1) crystal lattice (a=5.27 Å, b=11.58 Å, c=17.27 Å, α=70.73°, β=84.35°, γ=86.37°) containing two distinct conformers within the asymmetric unit. The application of MicroED enabled atomic-resolution (1.01 Å) structural determination from sub-micron crystals, overcoming limitations of conventional crystallography that requires larger crystals (>5 μm) [1].
The crystal packing of ortho-Mirabegron is stabilized by an intricate 3D hydrogen-bonding network:
These interactions embed hydrophilic groups (hydroxyl, amine, carbonyl) within the lattice, creating a hydrophobic molecular surface that explains the compound’s low aqueous solubility. The "head-to-tail" arrangement of conformer pairs generates eight hydrogen bonds per dimeric unit, contributing to dense molecular packing [1].
Table 1: Hydrogen Bonding Parameters in ortho-Mirabegron Crystal Lattice
| Bond Type | Atoms Involved | Distance (Å) | Function |
|---|---|---|---|
| O1─H···N1 | Hydroxyl to amine | 2.8–2.9 | a-axis chain stabilization |
| N2─H···O2 | Amide to carbonyl | 3.0–3.3 | Conformer dimerization |
| N4─H···N3' | Thiazole ring | 3.1–3.2 | b/c-axis network extension |
| N4─H···O2 | Thiazole to carbonyl | 2.9–3.1 | Inter-layer stabilization |
Conformational heterogeneity arises from rotational freedom around C–C and C–N bonds in ortho-Mirabegron’s aliphatic chains. MicroED identified two stable states:
Critical torsion angle differences exceed 30° between these states, particularly at C7–C8–C9–C10 (governing phenylethanolamine-acetanilide orientation) and C11–N3–C12–N4 (determining 2-aminothiazole positioning). These isomerizations occur without significant bond length alterations (<0.2 Å variation), indicating low rotational energy barriers consistent with the molecule's flexible design [1] [2].
This induced-fit binding exemplifies efficacy-modulated conformational selection, where the receptor preferentially stabilizes high-energy conformations of the ligand. The transition mirrors observations in µ-opioid receptor studies, where ligand efficacy correlates with stabilization of specific receptor conformations [1] [2].
Table 2: Structural Parameters of Free vs. β3AR-Bound ortho-Mirabegron
| Parameter | Free (MicroED) | β3AR-Bound (Cryo-EM) | Functional Implication |
|---|---|---|---|
| Phenylethanolamine | Exposed to solvent | Buried in orthosteric pocket | Target engagement |
| C9–C10 Torsion | trans/cis equilibrium | Extended trans-like state | Adaptation to binding cavity |
| 2-Aminothiazole | H-bonded in lattice | Exosite anchored | Receptor subtype selectivity |
| Overall RMSD | Reference | >4 Å | Major induced-fit rearrangement |
The C8–C11 aliphatic chain serves as a dynamic tether enabling dual-domain receptor engagement:
This flexibility resolves the geometric mismatch between the receptor's orthosteric site and exosite, explaining ortho-Mirabegron’s high agonist potency despite structural divergence from endogenous catecholamines. The conformational adaptability mirrors mechanisms observed in µ-opioid receptor ligands where ligand efficacy correlates with the stabilization of specific receptor microstates [1] [2].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: